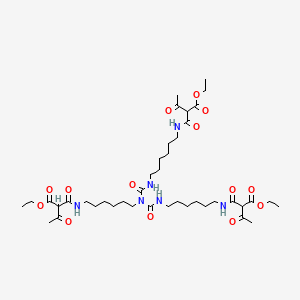
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethyl acetate, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses, depending on the specific target and context.
Comparación Con Compuestos Similares
Diethyl 2,24-diacetyl-13-(6-((2-(ethoxycarbonyl)-1,3-dioxobutyl)amino)hexyl)-3,12,14,23-tetraoxo-4,11,13,15,22-pentaazapentacosanedioate can be compared with other similar compounds, such as:
Propiedades
Número CAS |
64762-96-5 |
|---|---|
Fórmula molecular |
C41H68N6O14 |
Peso molecular |
869.0 g/mol |
Nombre IUPAC |
ethyl 2-[6-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexyl-[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]hexylcarbamoyl]carbamoyl]amino]hexylcarbamoyl]-3-oxobutanoate |
InChI |
InChI=1S/C41H68N6O14/c1-7-59-37(54)31(28(4)48)34(51)42-22-16-10-12-19-25-45-40(57)47(27-21-15-14-18-24-44-36(53)33(30(6)50)39(56)61-9-3)41(58)46-26-20-13-11-17-23-43-35(52)32(29(5)49)38(55)60-8-2/h31-33H,7-27H2,1-6H3,(H,42,51)(H,43,52)(H,44,53)(H,45,57)(H,46,58) |
Clave InChI |
QBVHDXKWFUUQRE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)C(=O)NCCCCCCNC(=O)N(CCCCCCNC(=O)C(C(=O)C)C(=O)OCC)C(=O)NCCCCCCNC(=O)C(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















